molecular formula C8H11Br2N B6185557 5-(bromomethyl)-2,4-dimethylpyridine hydrobromide CAS No. 2624139-32-6

5-(bromomethyl)-2,4-dimethylpyridine hydrobromide

Cat. No.: B6185557
CAS No.: 2624139-32-6
M. Wt: 281
InChI Key:
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Description

5-(bromomethyl)-2,4-dimethylpyridine hydrobromide is a chemical compound that belongs to the class of brominated pyridines. It is characterized by the presence of a bromomethyl group attached to the pyridine ring, along with two methyl groups at the 2 and 4 positions. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-2,4-dimethylpyridine hydrobromide typically involves the bromination of 2,4-dimethylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using more environmentally friendly and cost-effective methods. One such method involves the use of 5-methylnicotinic acid as the starting material. The acid is first esterified with methanol in the presence of thionyl chloride to form methyl 5-methylnicotinate. This ester is then reduced using sodium borohydride to yield (5-methylpyridin-3-yl)methanol. Finally, the bromination of this intermediate with hydrobromic acid and xylene under reflux conditions produces this compound .

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-2,4-dimethylpyridine hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): Acts as a radical initiator.

    Sodium borohydride (NaBH4): Used for reduction reactions.

    Hydrobromic acid (HBr): Used in the bromination process.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Methyl-substituted pyridines.

Scientific Research Applications

5-(bromomethyl)-2,4-dimethylpyridine hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: Applied in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-2,4-dimethylpyridine hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This property makes it useful in the synthesis of biologically active compounds, where it can modify specific sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(bromomethyl)-5-methylpyridine hydrobromide
  • 4-(bromomethyl)pyridine hydrobromide
  • 5-(bromomethyl)pyrimidine hydrobromide

Uniqueness

5-(bromomethyl)-2,4-dimethylpyridine hydrobromide is unique due to the presence of two methyl groups at the 2 and 4 positions on the pyridine ring. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other bromomethyl-substituted pyridines.

Properties

CAS No.

2624139-32-6

Molecular Formula

C8H11Br2N

Molecular Weight

281

Purity

95

Origin of Product

United States

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